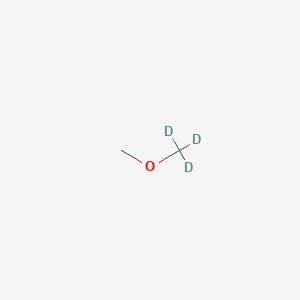

1,1,1-d3-Dimethyl ether

Vue d'ensemble

Description

1,1,1-d3-Dimethyl ether is a chemical compound with the formula C2H3D3O and a molecular weight of 49.0869 . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of dimethyl ether (DME) can be performed in a single stage (direct process) using a dual catalysis system or a two-stage (indirect process) where syngas is first converted into methanol and then dehydrated to produce DME . A number of process solutions for one-step synthesis of DME, including a step of its recovery from the gaseous and liquid phases, were reviewed . Energy-intensive absorption is the most common method for DME recovery from a gaseous stream containing syngas components .

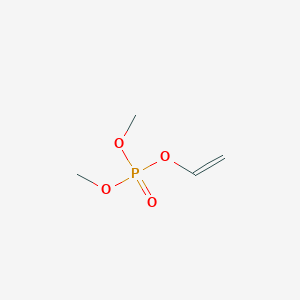

Molecular Structure Analysis

The molecular structure of 1,1,1-d3-Dimethyl ether consists of two carbon atoms, three hydrogen atoms, three deuterium atoms (a stable isotope of hydrogen), and one oxygen atom .

Chemical Reactions Analysis

An analysis of the published data on the pyrolysis of dimethyl ether shows that the reaction can be interpreted as a chain decomposition initiated by CH3OCH3 → CH3 + OCH3, terminated by CH3 radical recombination and accelerated by the chain transfer reaction CH3 +H2 →CH4 +H .

Physical And Chemical Properties Analysis

1,1,1-d3-Dimethyl ether has a molecular weight of 49.0869 . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Photoredox-Catalyzed Deuteration and Tritiation of Pharmaceutical Compounds

Trideuterio(methoxy)methane can be used in the photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds . This process involves the use of isotopically labeled water (D2O or T2O) as the source of hydrogen isotope . The protocol has been successfully applied to the high incorporation of deuterium and tritium in 18 drug molecules, which meet the requirements for use in ligand-binding assays and absorption, distribution, metabolism, and excretion studies .

Thermal Decomposition and Diffusion of Methane in Clathrate Hydrates

Trideuterio(methoxy)methane can be used to achieve an atomistic-level understanding of the diffusion and decomposition of trapped molecules in clathrate hydrate . Methane hydrates (MHs) are used as the prototype system and the methane diffusion and decomposition mechanism is examined by employing quantum mechanics (QM) and quantum mechanics molecular dynamics (QMD) simulations .

Methanogenic Archaea Use a Bacteria-Like Methyltransferase

Trideuterio(methoxy)methane can be used in enzymatic assays that provide evidence for a two-step mechanism in which the methyl-group from the methoxy compound is transferred on cobalamin and further transferred on the C1-carrier .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

trideuterio(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160123 | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-d3-Dimethyl ether | |

CAS RN |

13725-27-4 | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013725274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

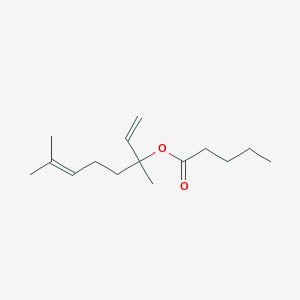

Synthesis routes and methods I

Procedure details

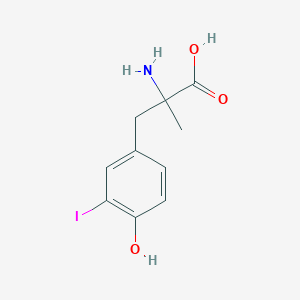

Synthesis routes and methods II

Procedure details

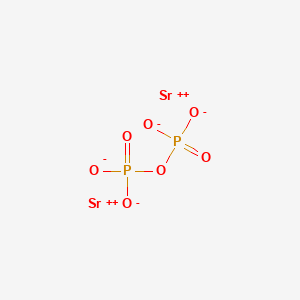

Synthesis routes and methods III

Procedure details

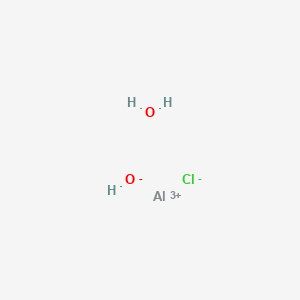

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)

![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)